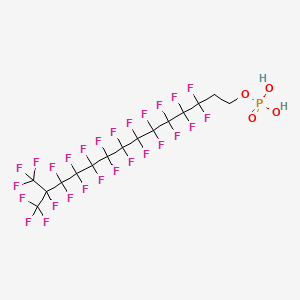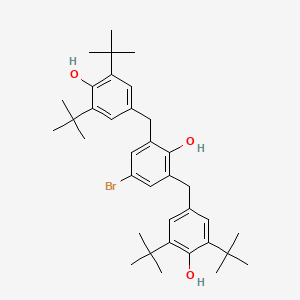![molecular formula C13H20O3 B15287542 methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Jasmonic acid methyl ester is a naturally occurring organic compound that belongs to the family of jasmonates. These compounds are derived from jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. (+/-)-Jasmonic acid methyl ester is known for its role in plant defense mechanisms, particularly in response to herbivory and pathogen attacks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid methyl ester typically involves the esterification of jasmonic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Jasmonic acid+MethanolAcid catalyst(+/-)-Jasmonic acid methyl ester+Water
Industrial Production Methods
Industrial production of (+/-)-Jasmonic acid methyl ester often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (+/-)-Jasmonic acid methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Jasmonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Jasmonic acid and its oxidized derivatives.
Reduction: Reduced forms of jasmonic acid.
Substitution: Various substituted jasmonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+/-)-Jasmonic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other jasmonates and related compounds.
Biology: It is extensively studied for its role in plant physiology, particularly in stress responses and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in agriculture to enhance plant resistance to pests and diseases, and in the fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of (+/-)-Jasmonic acid methyl ester involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a cascade of signaling events that lead to the activation of defense genes and the production of secondary metabolites involved in plant defense. The molecular targets and pathways involved include the COI1-JAZ signaling pathway and the activation of transcription factors like MYC2.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl jasmonate: Another ester of jasmonic acid, widely studied for its similar biological activities.
Jasmonic acid: The parent compound, which also plays a crucial role in plant defense mechanisms.
12-Oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of jasmonic acid and its derivatives.
Uniqueness
(+/-)-Jasmonic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its volatility and ability to act as a signaling molecule in plants make it particularly valuable in agricultural and biological research.
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5- |
InChI-Schlüssel |
HZUIVFLJTXUXNQ-WAYWQWQTSA-N |
Isomerische SMILES |
CCC/C=C\C1C(CCC1=O)CC(=O)OC |
Kanonische SMILES |
CCCC=CC1C(CCC1=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
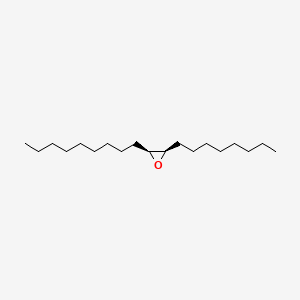
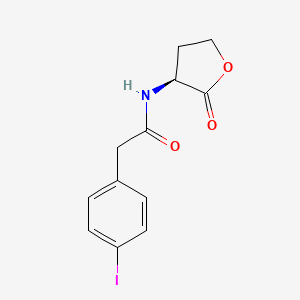
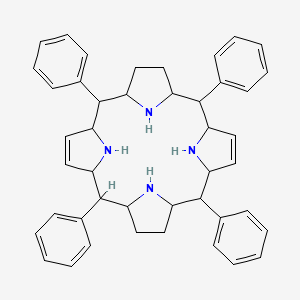
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
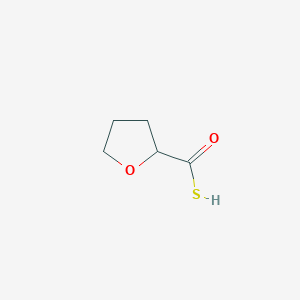
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
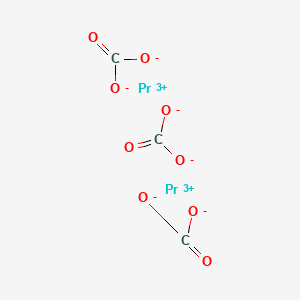
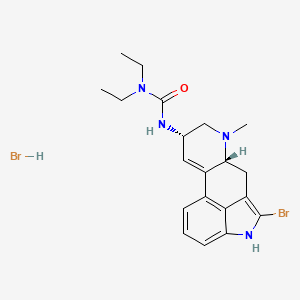
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
